4,7-dichloro-5H,6H,7H-cyclopenta[b]pyridine
Description
4,7-dichloro-5H,6H,7H-cyclopenta[b]pyridine is a heterocyclic compound with the molecular formula C8H7Cl2N It is a derivative of cyclopenta[b]pyridine, characterized by the presence of two chlorine atoms at the 4 and 7 positions
Properties
Molecular Formula |
C8H7Cl2N |
|---|---|
Molecular Weight |
188.05 g/mol |
IUPAC Name |
4,7-dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine |
InChI |
InChI=1S/C8H7Cl2N/c9-6-3-4-11-8-5(6)1-2-7(8)10/h3-4,7H,1-2H2 |
InChI Key |
ZDQTXRYHERHCDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CN=C2C1Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dichloro-5H,6H,7H-cyclopenta[b]pyridine typically involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile. This reaction is facilitated by a sodium alkoxide solution, such as sodium ethoxide or sodium methoxide, which acts as both the reagent and the catalyst . The reaction conditions include maintaining an inert atmosphere and a temperature range of 2-8°C .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities. This includes precise control of temperature, pressure, and the use of industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
4,7-dichloro-5H,6H,7H-cyclopenta[b]pyridine undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride (NaBH4) or hydrogen in the presence of a catalyst.
Substitution: Halogen substitution reactions can occur, where the chlorine atoms are replaced by other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 and t-BuOOH at 25°C in water.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues .
Scientific Research Applications
4,7-dichloro-5H,6H,7H-cyclopenta[b]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,7-dichloro-5H,6H,7H-cyclopenta[b]pyridine involves its interaction with molecular targets through various pathways:
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine
- 1,3-Dichloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile
Uniqueness
4,7-dichloro-5H,6H,7H-cyclopenta[b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
4,7-Dichloro-5H,6H,7H-cyclopenta[b]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a fused ring system comprising a cyclopentane and a pyridine ring. Its molecular formula is , with a molecular weight of 189.05 g/mol. The presence of chlorine substituents contributes to its unique reactivity and biological properties.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various pathogens. Its structural characteristics enable it to interact with microbial enzymes or receptors.
- Anticancer Potential : There is emerging evidence supporting the anticancer activity of this compound. It has been shown to induce apoptosis in cancer cell lines through modulation of specific signaling pathways.
- Phosphodiesterase Inhibition : Similar derivatives have been explored as phosphodiesterase inhibitors, which can enhance cognitive functions and memory retention in animal models .
The biological effects of this compound are believed to be mediated through its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.
- Receptor Modulation : It could act on neurotransmitter receptors or other membrane-bound proteins, influencing cellular responses.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study investigating the anticancer properties of this compound demonstrated that it significantly reduced cell viability in breast cancer cell lines (MCF-7). The mechanism involved the activation of caspase pathways leading to programmed cell death. This study highlights the potential for developing this compound into a therapeutic agent for cancer treatment.
Table 2: Anticancer Study Results
| Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|
| MCF-7 | 15 | Caspase pathway activation | |
| HeLa | 20 | Induction of apoptosis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
